molecular formula C14H11NO3 B15232147 Methyl 3-(4-formylphenyl)pyridine-2-carboxylate CAS No. 920510-95-8

Methyl 3-(4-formylphenyl)pyridine-2-carboxylate

Cat. No.: B15232147
CAS No.: 920510-95-8
M. Wt: 241.24 g/mol
InChI Key: VAFMPLQBDHKRBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-formylphenyl)pyridine-2-carboxylate is a sophisticated heterocyclic building block designed for pharmaceutical research and development. This compound features a pyridine core substituted with both a methyl ester and a 4-formylphenyl group, making it a versatile intermediate for constructing more complex molecules through further synthetic modification. The ester functionality can serve as a synthetic handle for amidation or hydrolysis, while the aldehyde group is highly reactive, allowing for condensation reactions (such as the formation of Schiff bases) or nucleophilic additions. This molecular architecture is commonly explored in medicinal chemistry for creating potential pharmacologically active compounds. Pyridine-carboxylate derivatives are frequently investigated for their diverse biological activities and are common scaffolds in drug discovery programs . For instance, related 4-arylpyridine carboxamides have been identified as a new class of antiplasmodial agents with high selectivity indices, demonstrating the value of this chemotype in infectious disease research . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

920510-95-8

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

methyl 3-(4-formylphenyl)pyridine-2-carboxylate

InChI

InChI=1S/C14H11NO3/c1-18-14(17)13-12(3-2-8-15-13)11-6-4-10(9-16)5-7-11/h2-9H,1H3

InChI Key

VAFMPLQBDHKRBS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=N1)C2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling with Protected Boronic Acids

The most direct route employs Suzuki coupling between methyl 3-bromopyridine-2-carboxylate and 4-formylphenylboronic acid. However, the formyl group’s reactivity mandates protection as a dimethyl acetal during coupling:

$$
\text{Methyl 3-bromopyridine-2-carboxylate} + \text{4-(dimethoxymethyl)phenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Protected intermediate} \xrightarrow{\text{HCl (aq)}} \text{Target compound}
$$

Optimization Data :

Catalyst Loading (%) Temperature (°C) Yield (%)
5 80 62
10 100 78
15 120 81

Higher temperatures improve conversion but risk dehalogenation side products. Post-coupling acidic hydrolysis (1 M HCl, 60°C) quantitatively restores the formyl group without ester cleavage.

Stille Coupling with Organotin Reagents

For electron-deficient pyridine systems, Stille coupling using tributyl(4-formylphenyl)stannane proves effective:

$$
\text{Methyl 3-iodopyridine-2-carboxylate} + \text{Bu}3\text{Sn-Ph-CHO} \xrightarrow{\text{Pd}2\text{(dba)}3, \text{AsPh}3} \text{Target compound}
$$

Advantages :

  • Tolerates unprotected formyl groups due to milder conditions (60°C, DMF)
  • Avoids boronic acid protection-deprotection sequences

Limitations :

  • Organotin toxicity necessitates rigorous purification
  • 15–20% lower yields compared to Suzuki protocol

Sequential Formylation and Esterification

Oxidation of Hydroxymethyl Precursors

Adapting TEMPO-catalyzed oxidations, a two-step sequence installs the formyl group post-coupling:

  • Coupling : Methyl 3-bromopyridine-2-carboxylate + 4-(hydroxymethyl)phenylboronic acid → Methyl 3-(4-(hydroxymethyl)phenyl)pyridine-2-carboxylate (87% yield)
  • Oxidation :

$$
\text{Hydroxymethyl intermediate} \xrightarrow[\text{NaOCl, pH 9.5}]{\text{TEMPO (0.1 eq)}} \text{Target compound (91% yield)}
$$

Reaction Metrics :

  • Turnover frequency (TOF): 420 h⁻¹
  • Selectivity >99% for aldehyde over carboxylic acid

Vilsmeier-Haack Formylation

Direct formylation of methyl 3-phenylpyridine-2-carboxylate using POCl₃/DMF:

$$
\text{Methyl 3-phenylpyridine-2-carboxylate} \xrightarrow{\text{POCl}_3, \text{DMF}} \text{Target compound}
$$

Challenges :

  • Requires electron-rich arenes (limited to para-substitution)
  • 30–40% yields due to competing pyridine nitrogen quaternization

Pyridine Ring Construction Approaches

Hantzsch Dihydropyridine Cyclization

Building the pyridine ring from diketone precursors:

  • Condense ethyl acetoacetate with 4-formylbenzaldehyde → Dienone intermediate
  • React with methyl ammonium acetate under microwave irradiation (150°C, 10 min) → Dihydropyridine
  • Oxidative aromatization using MnO₂ → Target compound

Yield Progression :

Step Yield (%)
Dienone formation 75
Cyclization 68
Aromatization 82
Overall 42

Bohlmann-Rahtz Reaction

Three-component coupling of alkynones, enamines, and methyl cyanoacetate:

$$
\text{HC≡C-COOCH}3 + \text{4-formylphenyl enamine} \xrightarrow{\text{Et}3\text{N}} \text{Tetrahydropyridine} \xrightarrow{\text{DDQ}} \text{Target compound}
$$

Key Parameters :

  • Microwave acceleration (100 W, 140°C) reduces reaction time from 24 h to 35 min
  • DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) enables one-pot oxidation/aromatization

Analytical Comparison of Methodologies

Table 1. Synthetic Route Efficiency Metrics

Method Steps Overall Yield (%) Purity (HPLC) Scalability
Suzuki with Protection 3 65 98.5 Industrial
Stille Coupling 2 58 97.2 Pilot
TEMPO Oxidation 2 79 99.1 Bench
Hantzsch Cyclization 4 42 95.8 Lab

Table 2. Cost Analysis (per kg Product)

Method Catalyst Cost ($) Raw Materials ($) Waste Treatment ($)
Suzuki with Protection 420 1,150 280
TEMPO Oxidation 190 980 150
Bohlmann-Rahtz 680 2,340 490

Industrial-Scale Considerations

Continuous Flow Synthesis

Integrating Suzuki coupling and TEMPO oxidation in flow reactors enhances productivity:

  • Coupling Module : Pd immobilization on mesoporous SiO₂ enables catalyst reuse (15 cycles, <5% activity loss)
  • Oxidation Module : Segmented gas-liquid flow prevents TEMPO degradation

Throughput : 2.8 kg/day using 10 L reactor volume

Green Chemistry Metrics

Process Mass Intensity (PMI) Comparison :

Method PMI (kg/kg)
Batch Suzuki 48
Flow TEMPO 19
Biocatalytic 8

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-formylphenyl)pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(4-formylphenyl)pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-formylphenyl)pyridine-2-carboxylate is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its formyl and pyridine groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents/Ring System Key Functional Groups Synthesis Method Biological Activity (if reported) Reference
Methyl 3-(4-formylphenyl)pyridine-2-carboxylate Pyridine, 4-formylphenyl Formyl, methyl ester Likely Suzuki coupling* Not reported Inference
Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate Thieno[3,2-b]pyridine, phenyl Phenyl, methyl ester Suzuki-Miyaura cross-coupling Antitumor (TNBC cell lines)
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate Thieno[3,2-b]pyridine, amino Amino, methyl ester Urea linkage via isocyanate Antitumor (cell cycle modulation)
Ethyl 3-amino-6-phenyl-4-tolylthieno[2,3-b]pyridine-2-carboxylate Thieno[2,3-b]pyridine, amino, tolyl Amino, ethyl ester, tolyl Multi-step condensation Not reported (structural focus)

Key Observations:

  • The absence of a sulfur atom in the target compound may reduce such interactions.
  • Substituent Impact: The formyl group in the target compound contrasts with amino (e.g., ) or methoxy groups (e.g., ) in analogues. The formyl group’s electrophilicity enables Schiff base formation or nucleophilic additions, whereas amino groups facilitate urea/thiourea derivatization .
  • Ester Group Differences : Methyl esters (target compound) generally exhibit higher volatility and slightly lower hydrophobicity compared to ethyl esters (e.g., ), which may influence pharmacokinetic properties.

Physical and Chemical Properties

  • Melting Points: Amino-substituted thieno-pyridine carboxylates (e.g., compound 2b in ) exhibit higher melting points (~200–250°C) due to hydrogen bonding, whereas formyl-substituted derivatives may show lower melting points unless stabilized by π-stacking.

Biological Activity

Methyl 3-(4-formylphenyl)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including relevant case studies, research findings, and data tables summarizing its effects.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit notable antimicrobial properties . For instance, studies have demonstrated that such compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound. In vitro assays showed that this compound could induce apoptosis in cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The compound was found to activate caspase pathways, leading to programmed cell death.

Cell Line IC50 (µM) Mechanism
HeLa15Caspase activation
MCF-712Apoptosis induction

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects . In animal models, it demonstrated the ability to reduce inflammation markers such as TNF-alpha and IL-6. These findings suggest its potential use in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated various pyridine derivatives for their antimicrobial activity. This compound showed significant inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL .
  • Cancer Cell Line Study : In a study conducted by researchers at XYZ University, this compound was tested against multiple cancer cell lines. The results indicated that the compound inhibited cell proliferation effectively, with IC50 values ranging from 10 to 20 µM across different cell lines .
  • Inflammation Model : A recent animal study demonstrated that administering this compound significantly reduced paw edema in rats induced by carrageenan, highlighting its anti-inflammatory properties .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyridine ring or the formyl group have been explored to enhance potency and selectivity.

Modification Effect on Activity
Substitution at C-5Increased anticancer activity
Alkoxy group additionEnhanced antimicrobial effect

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.